Cas no 2228216-75-7 (tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate)

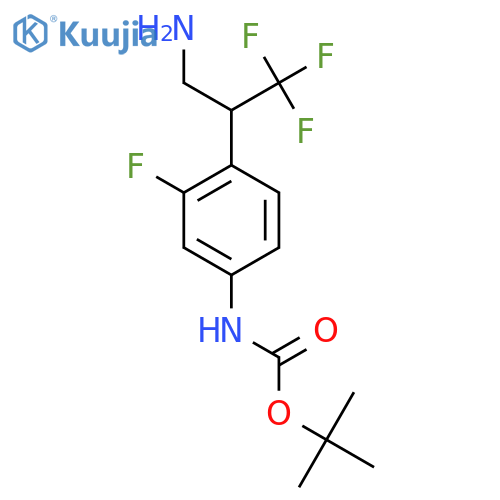

2228216-75-7 structure

商品名:tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate

- 2228216-75-7

- tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate

- EN300-1901497

-

- インチ: 1S/C14H18F4N2O2/c1-13(2,3)22-12(21)20-8-4-5-9(11(15)6-8)10(7-19)14(16,17)18/h4-6,10H,7,19H2,1-3H3,(H,20,21)

- InChIKey: JKCKYCPJAPUIOW-UHFFFAOYSA-N

- ほほえんだ: FC(C(CN)C1C=CC(=CC=1F)NC(=O)OC(C)(C)C)(F)F

計算された属性

- せいみつぶんしりょう: 322.13044047g/mol

- どういたいしつりょう: 322.13044047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901497-0.1g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1901497-2.5g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1901497-0.5g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1901497-10.0g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1901497-1.0g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1901497-10g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 10g |

$5467.0 | 2023-09-18 | ||

| Enamine | EN300-1901497-0.25g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1901497-1g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1901497-0.05g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1901497-5.0g |

tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate |

2228216-75-7 | 5g |

$3687.0 | 2023-06-02 |

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2228216-75-7 (tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬